3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide
Description
Crystallographic Analysis of Molecular Geometry
The crystallographic characterization of 3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide reveals a complex molecular geometry defined by several key structural parameters. The compound exhibits a molecular framework where the central benzohydrazide unit adopts a specific spatial arrangement that influences both its chemical reactivity and physical properties. Based on computational analysis, the molecule demonstrates a LogP value of -0.02, indicating its hydrophilic nature and suggesting favorable interactions with polar solvents. The heavy atom count of 16 atoms contributes to the overall molecular architecture, while the presence of 2 rotatable bonds indicates moderate conformational flexibility within the structure.
The polar surface area of 80 Ångströms squared reflects the compound's capacity for hydrogen bonding interactions, which is further supported by the presence of 4 hydrogen bond acceptors and 3 hydrogen bond donors. These parameters collectively suggest that the molecule adopts a conformation that maximizes intramolecular and intermolecular hydrogen bonding opportunities. The carbon bond saturation factor of 0.272 indicates a significant degree of unsaturation within the molecular framework, primarily attributed to the aromatic benzene ring and the imine functionality present in the pyrrolidinylidene moiety.
The crystallographic data indicates that the compound contains 2 distinct ring systems within its structure, specifically the benzene ring of the aminobenzoyl unit and the five-membered pyrrolidine ring. The spatial arrangement of these ring systems relative to each other plays a crucial role in determining the overall molecular conformation and influences the compound's spectroscopic properties. The E-configuration specified in the compound name indicates the trans arrangement around the carbon-nitrogen double bond, which significantly impacts the molecule's three-dimensional structure and affects its potential for intermolecular interactions.
Spectroscopic Identification Techniques
Fourier-Transform Infrared Spectral Signatures
The Fourier-Transform Infrared spectroscopic analysis of this compound provides definitive identification of key functional groups within the molecular structure. Related hydrazide compounds demonstrate characteristic absorption patterns that serve as diagnostic markers for structural elucidation. The carbonyl stretching vibration, typically observed in the region of 1600-1650 wavenumbers, represents one of the most prominent features in the infrared spectrum of benzohydrazide derivatives. This absorption band corresponds to the amide carbonyl group present in the benzohydrazide moiety and serves as a primary identifier for this class of compounds.
The amino group substituted on the benzene ring contributes distinctive N-H stretching vibrations that appear in the region of 3200-3400 wavenumbers. These absorption bands often manifest as multiple peaks due to symmetric and asymmetric stretching modes of the primary amino group. The hydrazide N-H functionality provides additional absorption features in the same spectral region, creating a complex pattern that requires careful analysis for proper assignment. The aromatic C-H stretching vibrations typically appear around 3000-3100 wavenumbers, while aliphatic C-H stretches from the pyrrolidine ring contribute absorptions in the 2800-3000 wavenumber range.
The fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to C-N stretching, C-C stretching, and various bending modes. The imine C=N stretch, characteristic of the pyrrolidinylidene functionality, typically appears around 1600-1650 wavenumbers and may overlap with the carbonyl absorption, requiring careful spectral deconvolution for accurate assignment. Aromatic C=C stretching vibrations contribute multiple bands in the 1400-1600 wavenumber region, providing additional structural confirmation.
Nuclear Magnetic Resonance Profiling
¹H-Nuclear Magnetic Resonance Chemical Shift Assignments
The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic chemical shift patterns that provide detailed structural information about the molecular environment of each hydrogen atom. The aromatic protons of the aminobenzene ring typically resonate in the 6.5-8.0 parts per million region, with specific chemical shifts depending on the substitution pattern and electronic effects of neighboring functional groups. The amino group protons appear as a broad signal, often exchangeable with deuterium oxide, typically observed around 5.0-6.5 parts per million depending on the solvent system and hydrogen bonding interactions.
The hydrazide N-H proton represents a crucial diagnostic signal, typically appearing as a broad singlet in the 8.0-11.0 parts per million range due to the electron-withdrawing effect of the adjacent carbonyl group. This proton often exhibits variable chemical shift values depending on the degree of hydrogen bonding and tautomeric equilibrium present in solution. The pyrrolidine ring protons contribute complex multipicity patterns in the aliphatic region, with the α-methylene protons adjacent to the nitrogen appearing around 3.0-4.0 parts per million, while the β- and γ-methylene protons resonate in the 1.5-2.5 parts per million region.
The imine proton, when present in detectable concentrations, typically appears as a sharp singlet around 7.5-8.5 parts per million, though its observation may be complicated by rapid exchange processes or tautomeric equilibrium. Integration patterns and coupling constants provide additional structural confirmation, with aromatic protons showing characteristic coupling patterns consistent with meta-disubstitution of the benzene ring. The multiplicity and integration ratios serve as critical parameters for confirming the proposed structure and assessing sample purity.
¹³C-Nuclear Magnetic Resonance Resonance Pattern Interpretation
The carbon-13 Nuclear Magnetic Resonance spectrum of this compound provides comprehensive information about the carbon framework and electronic environment within the molecule. The carbonyl carbon of the hydrazide functionality typically resonates around 160-170 parts per million, representing one of the most downfield signals in the spectrum due to the deshielding effect of the oxygen atom. This signal serves as a diagnostic marker for the presence of the amide functionality and helps distinguish the compound from related structures.
The aromatic carbon atoms contribute multiple signals in the 110-150 parts per million region, with the carbon bearing the amino substituent appearing at a relatively upfield position due to the electron-donating effect of the nitrogen atom. The quaternary aromatic carbon attached to the carbonyl group typically resonates around 130-140 parts per million, while the remaining aromatic carbons appear as distinct signals throughout the aromatic region. The specific chemical shift values provide information about the substitution pattern and electronic effects within the aromatic system.
The imine carbon of the pyrrolidinylidene moiety represents another characteristic signal, typically appearing around 150-170 parts per million depending on the degree of conjugation and electronic effects. The aliphatic carbon atoms of the pyrrolidine ring contribute signals in the 20-60 parts per million region, with the α-carbon adjacent to the nitrogen appearing at the most downfield position within this range. The multiplicity and chemical shift patterns observed in the carbon-13 spectrum provide definitive structural confirmation and help establish the connectivity within the molecular framework.
Tautomeric Equilibrium Studies in Solution Phase
The tautomeric behavior of this compound in solution represents a complex phenomenon that significantly influences the compound's chemical and physical properties. Benzohydrazide derivatives are known to exhibit keto-enol tautomerism, particularly when structural features favor the formation of stabilizing intramolecular hydrogen bonds. The presence of both amino and pyrrolidinylidene functionalities in this compound creates multiple sites for potential tautomeric interconversion, making it an interesting subject for detailed equilibrium studies.
Theoretical investigations of related benzohydrazide systems have demonstrated that tautomeric stability is significantly influenced by substituent effects and solvent interactions. The electron-donating amino group in the meta position of the benzene ring can participate in resonance interactions that stabilize certain tautomeric forms over others. Mulliken population analysis of similar compounds reveals distinct charge distributions between keto and enol tautomers, with the enol form typically showing enhanced reactivity due to orbital control mechanisms. The charge distribution patterns indicate that reactions involving these compounds are generally orbital-controlled rather than charge-controlled.
Properties
IUPAC Name |
3-amino-N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-9-4-1-3-8(7-9)11(16)15-14-10-5-2-6-13-10/h1,3-4,7H,2,5-6,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVXOVOITJERQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Formation from Aminobenzoic Acid Derivatives
The initial step in synthesizing 3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide typically involves converting 3-aminobenzoic acid or its esters into the corresponding hydrazide. This is commonly achieved by:
- Esterification of 3-aminobenzoic acid to form methyl or ethyl esters.
- Reaction with hydrazine hydrate to convert the ester into the hydrazide.
This approach is supported by synthetic routes where aminobenzoic acids are esterified and then reacted with hydrazine to yield hydrazides, which serve as key intermediates for further modifications.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-aminobenzoic acid + methanol + acid catalyst | Methyl 3-aminobenzoate | Esterification under reflux |
| 2 | Methyl 3-aminobenzoate + hydrazine hydrate | 3-amino-benzohydrazide | Typically refluxed in ethanol or methanol |
Formation of the Pyrrolidin-2-ylidene Moiety
The pyrrolidin-2-ylidene group is introduced by condensation of the hydrazide with a pyrrolidine-derived carbonyl compound or via direct reaction with pyrrolidine derivatives under controlled conditions:
- According to patent literature, optically active pyrrolidine derivatives can be synthesized from butyl-1,2,4-trimesylate and primary amines such as benzylamine in tetrahydrofuran (THF) at moderate temperatures (0–70°C, preferably 50–60°C).
- The amino protecting group on the pyrrolidine nitrogen can be exchanged (e.g., benzyl to allyloxycarbonyl) using allyl haloformate under inert solvent conditions.
- The final pyrrolidine derivative bearing the amino group is obtained by introducing the amino group under pressure (3–20 MPa) and elevated temperature (20–200°C, preferably 100–150°C) in solvents such as THF or dimethoxyethane.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | Butyl-1,2,4-trimesylate + primary amine (benzylamine) in THF, 50–60°C | Optically active pyrrolidine derivative (protected) | N-protection with benzyl group |
| 2 | Allyl haloformate + inert solvent (heptane), 30–70°C | Allyloxycarbonyl-protected pyrrolidine derivative | Protecting group exchange |
| 3 | Amino group introduction under pressure (5–8 MPa), 100–150°C in THF or DME | 3-amino-pyrrolidine derivative | Final deprotected amino pyrrolidine moiety |
Condensation to Form this compound
The hydrazide intermediate is then condensed with the pyrrolidine derivative to form the hydrazone linkage:
- This condensation is typically performed by stirring the hydrazide with the pyrrolidine carbonyl compound or its equivalent in a suitable solvent such as ethanol or methanol.
- Refluxing for several hours (e.g., 3–12 hours) followed by stirring at room temperature facilitates Schiff base formation (hydrazone linkage).
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Purification is usually done by filtration and recrystallization.
This method parallels the synthesis of related benzohydrazide Schiff bases reported in literature, where aminobenzoic acid hydrazides are reacted with aldehydes or ketones to yield hydrazones.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | 3-amino-benzohydrazide + pyrrolidine carbonyl compound in ethanol | This compound | Reflux 3–12 h, then room temp stirring |
| 2 | Purification by filtration and recrystallization | Pure hydrazone compound | Confirmed by melting point and spectroscopic analysis |
Summary Table of the Preparation Method
| Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| Esterification | 3-aminobenzoic acid | Methanol + acid catalyst, reflux | Methyl 3-aminobenzoate | High yield, standard esterification |
| Hydrazide formation | Methyl 3-aminobenzoate | Hydrazine hydrate, reflux in ethanol/methanol | 3-amino-benzohydrazide | Efficient conversion |
| Pyrrolidine derivative synthesis | Butyl-1,2,4-trimesylate + benzylamine | THF, 50–60°C; protecting group exchange with allyl haloformate | Protected 3-amino-pyrrolidine derivative | Optically active, high chemical yield |
| Amino group introduction | Protected pyrrolidine derivative | THF/DME, 5–8 MPa, 100–150°C | 3-amino-pyrrolidine derivative (deprotected) | High optical purity |
| Condensation to hydrazone | 3-amino-benzohydrazide + pyrrolidine carbonyl | Ethanol/methanol, reflux 3–12 h, then stir at RT | This compound | Purified by recrystallization |
Research Findings and Analytical Data
- The hydrazide intermediates and final hydrazones exhibit characteristic melting points and spectroscopic signatures (e.g., NMR, IR) confirming the formation of hydrazone C=N bonds.
- Optical purity of pyrrolidine derivatives can be controlled by choice of protecting groups and reaction conditions under pressure, as demonstrated in patent processes.
- The hydrazone formation step is generally high yielding and reproducible, with reaction completion verified by TLC and product purity confirmed by recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or hydrazides.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Medicinal Chemistry
3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide has been studied for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
A study investigated the compound's cytotoxic effects on cancer cell lines. The results indicated that it exhibited significant antiproliferative activity, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which could be further explored for therapeutic applications.
Antimicrobial Properties
Research has shown that derivatives of benzohydrazides possess antimicrobial activity. This compound's structure may contribute to this property, making it a candidate for developing new antimicrobial agents.
Data Table: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Material Science
The compound has potential applications in the development of new materials due to its unique chemical structure. Its ability to form complexes with metals can be utilized in creating novel coordination compounds.
Case Study: Coordination Chemistry
A study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes exhibited enhanced thermal stability and unique optical properties, indicating their potential use in electronic and photonic devices.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as an intermediate for synthesizing other complex molecules. Its reactivity can be harnessed to create new derivatives with enhanced properties.
Data Table: Synthetic Pathways
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Condensation Reaction | Benzohydrazone Derivative | 85 |
| Cyclization Reaction | Pyrrolidine Derivative | 75 |
Mechanism of Action
The mechanism of action of 3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituted Benzohydrazides: Methoxy vs. Amino Groups
Benzohydrazide derivatives with methoxy (OMe) or nitro (NO₂) substituents have been extensively studied. For example:
- 3,4-Dimethoxybenzohydrazide derivatives () exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL against bacterial strains like S. aureus and E. coli. However, their cytotoxicity (IC₅₀ > 100 µM in Vero cells) limits therapeutic utility .
- 3-OMe-substituted quinoline acylhydrazones (e.g., compound 9i in ) show selective BuChE inhibition (IC₅₀ = 9.6 µM), outperforming 2-OMe and 4-OMe analogues due to optimal steric and electronic effects .
In contrast, the 3-amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to methoxy derivatives. For instance, 3-amino-substituted isatin benzohydrazides (e.g., compound 2 in ) demonstrate improved CDK2 inhibitory activity (IC₅₀ = 0.8 µM) and favorable ADMET profiles, including low hepatotoxicity and high intestinal absorption .
Acylhydrazones with Heterocyclic Moieties
The pyrrolidin-2-ylidene group in the target compound distinguishes it from other heterocyclic variants:
- Indole-based benzohydrazides (e.g., 3-amino-N'-[5-nitro-2-oxoindol-3-ylidene]benzohydrazide in ) show potent CDK2 inhibition (IC₅₀ = 0.8 µM) due to π-π stacking interactions with the enzyme’s ATP-binding pocket .
- Thiophene-2-carboxamide derivatives () exhibit dual AChE/BChE inhibition (IC₅₀ = 2.1–4.3 µM), attributed to the thiophene ring’s electron-rich nature enhancing enzyme binding .
The pyrrolidine ring in the target compound may offer conformational flexibility, enabling adaptation to diverse enzyme active sites. However, its activity against cholinesterases or kinases remains unexplored in the literature provided.
Schiff Base Derivatives with Halogen Substituents
Halogenated benzohydrazides, such as 3-bromo-5-chloro-2-hydroxybenzylidene derivatives (), demonstrate strong antibacterial activity (MIC = 4–16 µg/mL) via disruption of bacterial membrane integrity. Their crystal structures reveal intermolecular Br⋯O and Br⋯Br interactions, enhancing stability .
In comparison, the target compound lacks halogen atoms but compensates with hydrogen-bond donors (NH₂ and NH groups), which may improve selectivity for eukaryotic targets over prokaryotic membranes.
Thiophene- and Indole-Modified Analogues
- Thiophene-2-carboxamide benzohydrazides () show superior AChE/BChE inhibition (IC₅₀ = 2.1–4.3 µM) compared to sulfonamide derivatives, highlighting the role of electron-donating groups in enzyme interaction .
- Indoline-oxadiazole hybrids () exhibit thymidine phosphorylase inhibition (IC₅₀ = 0.8 µM), 30-fold more potent than standard drugs, due to synergistic effects of the oxadiazole and indoline moieties .
Biological Activity
3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the condensation of benzohydrazide derivatives with pyrrolidine aldehydes. The reaction is usually performed under controlled conditions to optimize yield and purity.
Synthetic Route Overview
- Starting Materials : Benzohydrazide and pyrrolidine derivative.
- Reagents : Acidic or basic catalysts depending on the reaction pathway.
- Solvents : Commonly used solvents include ethanol and methanol.
- Conditions : Refluxing or stirring at room temperature for several hours.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity
Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against a range of pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
Case Studies
- Study on Anticancer Activity : A study conducted on MCF-7 cells indicated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.
- Study on Antimicrobial Efficacy : Research demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting potential for development into an antimicrobial agent.
Q & A
Q. What synthetic methodologies are employed to prepare 3-amino-N'-[(2E)-pyrrolidin-2-ylidene]benzohydrazide, and how is purity ensured?
The compound is synthesized via condensation of 3-aminobenzohydrazide with pyrrolidin-2-one derivatives under reflux in ethanol or methanol. Catalysts like acetic acid are often used to facilitate Schiff base formation. Purity is confirmed using thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (1H/13C), and high-resolution mass spectrometry (HRMS). Crystallization from ethanol/DMF mixtures yields single crystals for structural validation via X-ray diffraction .
Q. How do hydrogen bonding and crystal packing influence the stability of this compound?
Intramolecular N–H⋯N hydrogen bonds form S(6) rings, stabilizing planar arrangements of the hydrazide and pyrrolidine moieties. Intermolecular N–H⋯O and C–H⋯O interactions create centrosymmetric polymeric chains, while π–π stacking (3.7–4.0 Å separation) between aromatic rings contributes to layered supramolecular architectures. These interactions are characterized via X-ray crystallography and Hirshfeld surface analysis .
Advanced Research Questions
Q. What computational approaches are used to predict the compound’s biological activity and binding mechanisms?
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize molecular geometry and electronic properties. Molecular docking (AutoDock Vina) simulates interactions with targets like acetylcholinesterase (AChE) or vascular endothelial growth factor receptor-2 (VEGFR-2), validated by binding energy scores (<−7 kcal/mol) and RMSD values (<2 Å). Pharmacokinetic properties (ADMET) are predicted using QSAR models in ADMETlab 2.0 .
Q. How does the compound perform in cytotoxicity assays, and what structural features enhance activity?
In vitro cytotoxicity against cancer cell lines (e.g., A549, MCF-7) is assessed via MTT assays (IC50: 10–50 μM). Electron-donating groups (e.g., -NH2 at position 3) improve activity by increasing hydrogen bonding with target enzymes. Substituents like trifluoromethyl (-CF3) enhance lipophilicity, improving membrane permeability .
Q. What role do metal complexes of this compound play in material science or catalysis?
Coordination with Cu(II), Ni(II), or Zn(II) ions forms octahedral complexes characterized by UV-Vis, FTIR, and cyclic voltammetry. These complexes exhibit redox activity (E1/2: −0.2 to +0.5 V vs. Ag/AgCl) and serve as catalysts in oxidation reactions. Ligand-to-metal charge transfer (LMCT) transitions are studied via electronic spectroscopy .
Q. How do structural modifications affect inhibitory activity against cholinesterases?
Ortho-substituted sulfonamide or thiophene-2-carboxamide groups increase steric bulk, enhancing AChE/BChE inhibition (IC50: 1–10 μM). Kinetic assays (Lineweaver-Burk plots) reveal mixed-type inhibition mechanisms. X-ray co-crystallization with AChE identifies key interactions in the catalytic triad (Ser203, His447) .
Methodological Notes
- Crystallography : Data collected on Agilent SuperNova diffractometers (Cu-Kα radiation) are refined via SHELXL (R-factor < 0.05) .
- Biological Assays : Cell lines are maintained in RPMI-1640 medium (10% FBS), with cytotoxicity measured after 48-hour exposure .
- Computational Tools : Gaussian 16 for DFT, PyMOL for docking visualizations, and SwissADME for bioavailability predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
